
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine, fluorine, and methyl group substitution on the indole ring, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a suitable indole precursor. The methyl group can be introduced via alkylation reactions. The final step often involves the formation of the dihydro-1H-indole-2,3-dione core through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Industrial methods also focus on scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is used as a building block for synthesizing more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, this compound can be used to study the effects of halogenated indoles on cellular processes. Its structure allows for the exploration of interactions with various biological targets, potentially leading to the discovery of new bioactive compounds.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and manufacturing.
Mecanismo De Acción
The mechanism by which 5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms (bromine and fluorine) can enhance binding affinity and specificity, while the indole core can facilitate interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-fluoro-1H-indole-2,3-dione: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Chloro-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione: Substitution of chlorine for bromine can alter its chemical properties.
5-Bromo-4-methyl-7-fluoro-2,3-dihydro-1H-indole-2,3-dione: Different positioning of the methyl and fluorine groups can influence its behavior.
Uniqueness
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H5BrFNO2 |
|---|---|
Peso molecular |
258.04 g/mol |
Nombre IUPAC |
5-bromo-4-fluoro-7-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5BrFNO2/c1-3-2-4(10)6(11)5-7(3)12-9(14)8(5)13/h2H,1H3,(H,12,13,14) |
Clave InChI |
INFDAOYLSVRLMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1NC(=O)C2=O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


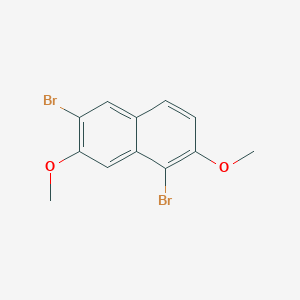

![5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13086517.png)
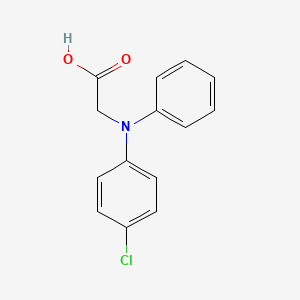
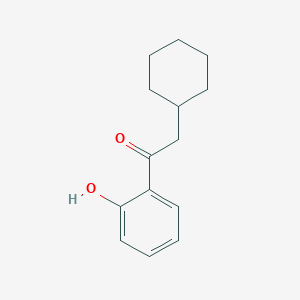
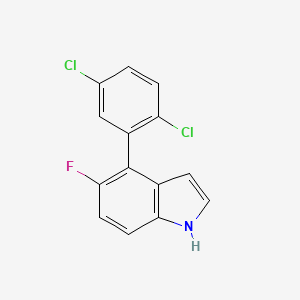

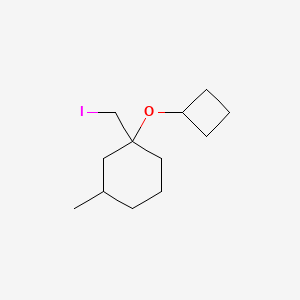

![2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13086558.png)
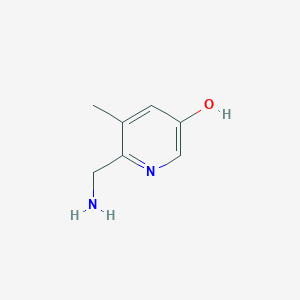
![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)


